Methyl 2-(ethylamino)-5-methylbenzoate
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Overview
Description
Methyl 2-(ethylamino)-5-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an ethylamino substituent, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-5-methylbenzoate typically involves the esterification of 2-(ethylamino)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(ethylamino)-5-methylbenzoic acid+methanolacid catalystMethyl 2-(ethylamino)-5-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(ethylamino)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(ethylamino)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(ethylamino)-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity and function. The ester group may also undergo hydrolysis in biological systems, releasing the active components.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylamino)-5-methylbenzoate
- Methyl 2-(propylamino)-5-methylbenzoate
- Methyl 2-(butylamino)-5-methylbenzoate
Uniqueness
Methyl 2-(ethylamino)-5-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group, in particular, differentiates it from other similar compounds and influences its reactivity and interactions.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-5-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-12-10-6-5-8(2)7-9(10)11(13)14-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
WXYSIMUJUKKSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)OC |
Origin of Product |
United States |
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